
Thyminose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyminose-13C-1, also known as Deoxyribose-13C-1, is a compound labeled with the stable isotope carbon-13. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 labeling is used primarily for research purposes, allowing scientists to trace and study metabolic pathways and biochemical processes with greater precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thyminose-13C-1 involves the incorporation of the carbon-13 isotope into the thyminose molecule. This can be achieved through various synthetic routes, often involving the use of carbon-13 labeled precursors. One common method is the chemical synthesis starting from carbon-13 labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to purify the compound and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Thyminose-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbon-13 labeled acids, while reduction can produce carbon-13 labeled alcohols .
Scientific Research Applications
Thyminose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Helps in studying metabolic processes and pathways in living organisms.
Medicine: Used in drug development and pharmacokinetics to trace the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of Thyminose-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Deoxyribose-13C-2: Another carbon-13 labeled compound used for similar research purposes.
Glucose-13C-1: A carbon-13 labeled glucose molecule used in metabolic studies.
Pyruvate-13C-1: Used in studying energy metabolism and biochemical pathways.
Uniqueness
Thyminose-13C-1 is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in tracing and studying metabolic pathways. Its use as an endogenous metabolite tracer sets it apart from other labeled compounds, making it particularly valuable in research focused on understanding natural biochemical processes .
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
(3S,4R)-3,4,5-trihydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1 |
InChI Key |
ASJSAQIRZKANQN-WALQMEISSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13CH2]C=O)O)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



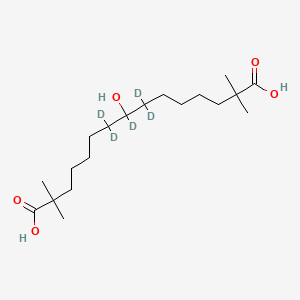
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
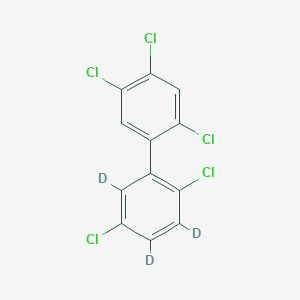
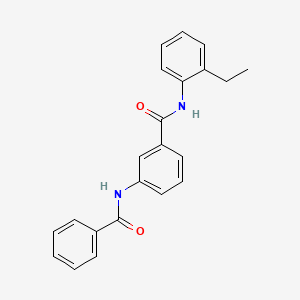

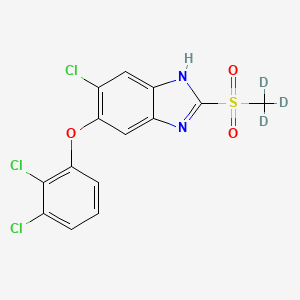
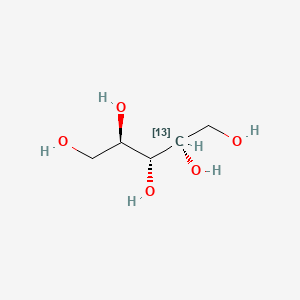
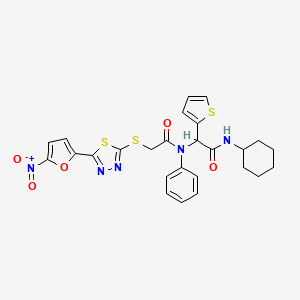
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
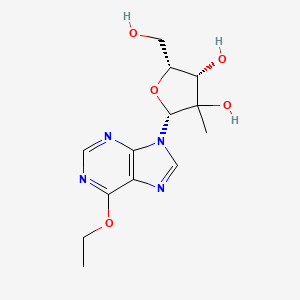
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
